N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Description

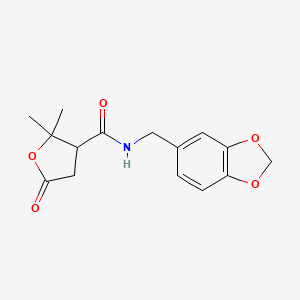

N-(1,3-Benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic compound featuring a benzodioxole moiety linked via a methyl group to a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide scaffold. The benzodioxole group (1,3-benzodioxole) is a bicyclic aromatic system known for its metabolic stability and role in enhancing bioavailability in medicinal chemistry .

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C15H17NO5/c1-15(2)10(6-13(17)21-15)14(18)16-7-9-3-4-11-12(5-9)20-8-19-11/h3-5,10H,6-8H2,1-2H3,(H,16,18) |

InChI Key |

UWKOYBYWPXWPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NCC2=CC3=C(C=C2)OCO3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The reaction conditions often include the use of reagents such as PdCl2, xantphos, and Cs2CO3 in solvents like toluene and 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biochemical and physiological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Activity inferred from structural similarity to active tetrahydrofuran derivatives in .

Functional Group Impact on Bioactivity

- Tetrahydrofuran vs. Other Heterocycles : highlights that tetrahydrofuran derivatives (e.g., 56b) exhibit superior neurite outgrowth promotion in NGF-differentiated PC12 cells compared to furan analogs. The saturated tetrahydrofuran ring likely enhances conformational stability and interactions with biological targets .

- Substituent Effects : The presence of methylenedioxyphenyl groups (as in 56b) correlates with higher neurotrophic activity. The target compound’s benzodioxole-methyl group may similarly enhance lipophilicity and membrane permeability, though the absence of dual aromatic groups might reduce potency relative to 56b .

- Thioacetamide vs. Carboxamide Linkages : Compounds in employ thioacetamide linkages to heterocycles, which may alter electronic properties and binding kinetics compared to the carboxamide group in the target compound .

Critical Analysis and Research Implications

The structural uniqueness of this compound lies in its fusion of a benzodioxole group with a rigid, oxidized tetrahydrofuran core. Comparative studies with triazole and oxadiazole analogs () underscore the importance of heterocycle choice in modulating physicochemical and biological profiles. Future work should prioritize synthesis optimization (e.g., via ’s step-economic approaches) and in vivo evaluation to validate inferred activities.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Formula

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₁N₃O₄ |

| Molecular Weight | 341.38 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds containing the benzodioxole moiety often exhibit significant biological effects due to their ability to modulate enzyme activity and influence signal transduction pathways. The specific mechanisms may include:

- Enzyme Inhibition : Compounds with benzodioxole structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors, altering physiological responses.

Case Studies and Research Findings

-

Larvicidal Activity Against Aedes aegypti :

A study investigated the larvicidal properties of 1,3-benzodioxole derivatives against the Aedes aegypti mosquito, a vector for several viral diseases. The results indicated that certain derivatives demonstrated effective larvicidal activity with LC50 values significantly lower than conventional insecticides. For example, a related compound exhibited an LC50 of 28.9 ± 5.6 μM after 24 hours of exposure .Compound LC50 (μM) LC90 (μM) Toxicity in Mammals 3,4-Methylenedioxy cinnamic acid 28.9 ± 5.6 162.7 ± 26.2 No cytotoxicity at 5200 μM -

Pharmacological Evaluations :

Additional studies have focused on the pharmacological properties of benzodioxole-containing compounds, highlighting their potential as anti-inflammatory and analgesic agents. These findings suggest that the presence of the benzodioxole moiety enhances the biological activity of the compounds.

Toxicity Assessment

Toxicological evaluations have shown that certain derivatives of benzodioxole exhibit low toxicity in mammalian models. For instance, one study reported that a related compound did not induce significant behavioral changes or structural damage in vital organs at high doses (2000 mg/kg) in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.